{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR
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Overview
Description
{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, also known as AldrichCPR, is a chemical compound with the empirical formula C14H20ClNO4 and a molecular weight of 301.77 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research .
Preparation Methods
The synthetic routes and reaction conditions for {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride are not extensively documented in the available literature. . Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl group can enhance the compound’s binding affinity to these targets, while the ethoxy and phenylacetic acid moieties contribute to its overall chemical stability and reactivity .
Comparison with Similar Compounds
Similar compounds to {3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride include:
{4-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound features a piperidinyl group instead of a morpholinyl group.
Methoxy (4-methoxyphenyl)acetic acid: This compound has a methoxy group instead of the morpholinyl and ethoxy groups.
Properties
IUPAC Name |
2-[3-(2-morpholin-4-ylethoxy)phenyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c16-14(17)11-12-2-1-3-13(10-12)19-9-6-15-4-7-18-8-5-15;/h1-3,10H,4-9,11H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRROEZVIYOIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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